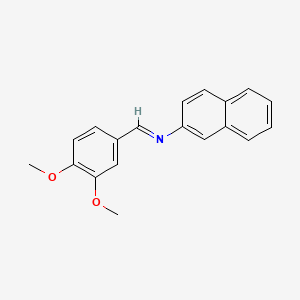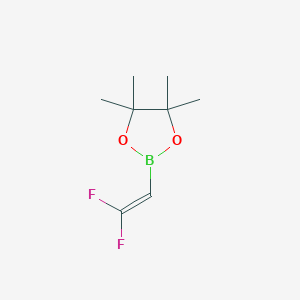
2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a difluoroethenyl group attached to a dioxaborolane ring, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of difluoroethylene with a boronic ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where difluoroethylene is reacted with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often involve the use of solvents like dioxane and water, with temperatures maintained around 100°C for optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoroethenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The boron center can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like organolithium or organomagnesium compounds, electrophiles such as halogens or acids, and oxidizing or reducing agents like hydrogen peroxide or lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield difluoroalkyl derivatives, while addition reactions can produce complex boron-containing compounds with diverse functional groups.
Applications De Recherche Scientifique
2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for imaging or therapeutic purposes.
Medicine: Research into its potential as a drug candidate or as a precursor for drug synthesis is ongoing, with studies exploring its interactions with biological targets.
Industry: The compound is employed in the production of advanced materials, such as polymers and coatings, due to its ability to introduce fluorinated groups into the polymer backbone.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The difluoroethenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can further react with other molecules. The boron center can also participate in coordination chemistry, forming complexes with transition metals or other Lewis acids, which can catalyze various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethanol: A fluorinated alcohol with similar reactivity but different structural features.
(2,2-Difluoroethenyl)benzene: Another difluoroethenyl-containing compound with distinct aromatic properties.
Hexafluoro-2-propanol: A fluorinated alcohol used in similar applications but with different physical and chemical properties.
Uniqueness
2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a difluoroethenyl group and a dioxaborolane ring. This structural arrangement imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Propriétés
IUPAC Name |
2-(2,2-difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BF2O2/c1-7(2)8(3,4)13-9(12-7)5-6(10)11/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFUXTLLCRCQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
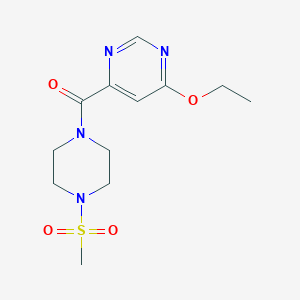
![2-(2,5-Dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2645575.png)
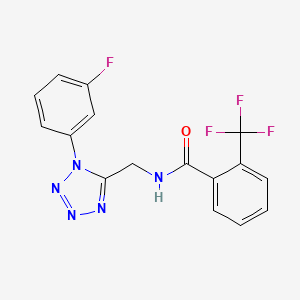
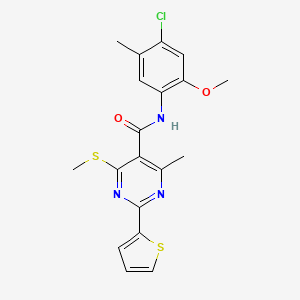
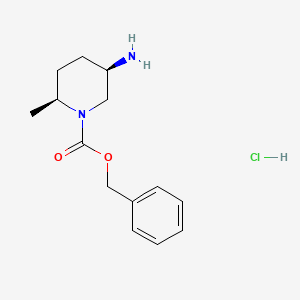
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide](/img/structure/B2645579.png)
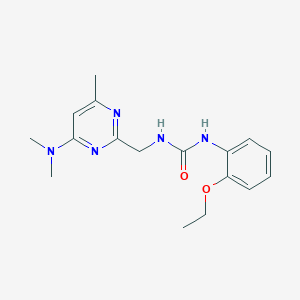
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2645582.png)
![N8-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-N3-cyclopentyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2645584.png)
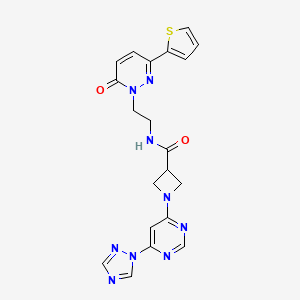
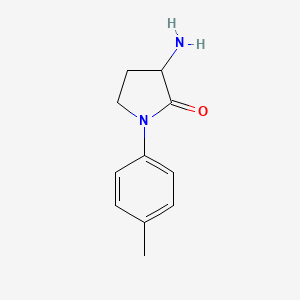
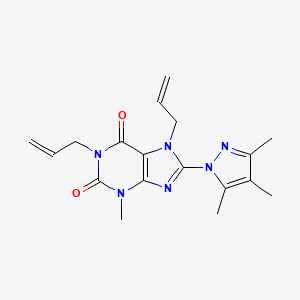
![6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2645592.png)
